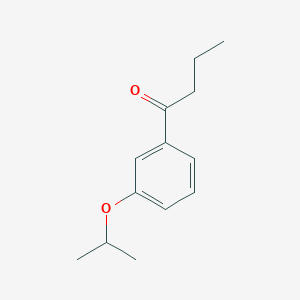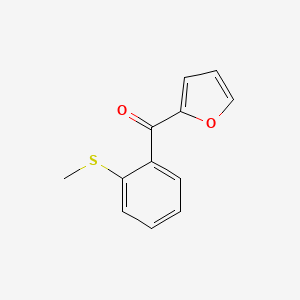
3'-iso-Propoxybutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-iso-Propoxybutyrophenone: is an organic compound with the molecular formula C13H18O2 . It is characterized by the presence of a butyrophenone core structure, which includes a ketone group flanked by a phenyl ring and a butyl chain. The compound also features an iso-propoxy group attached to the phenyl ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-iso-Propoxybutyrophenone typically involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
-
Alkylation of Phenol:
Reactants: Phenol, iso-propyl bromide, and a base such as potassium carbonate.
Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Product: iso-Propoxyphenol.
-
Friedel-Crafts Acylation:
Reactants: iso-Propoxyphenol, butyryl chloride, and a Lewis acid catalyst such as aluminum chloride.
Conditions: The reaction is conducted under anhydrous conditions at low temperatures.
Product: 3’-iso-Propoxybutyrophenone.
Industrial Production Methods: Industrial production of 3’-iso-Propoxybutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The use of automated systems for reagent addition and product separation further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3’-iso-Propoxybutyrophenone undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, elevated temperatures.
Products: Carboxylic acids or ketones.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Anhydrous solvents, room temperature.
Products: Alcohols or alkanes.
-
Substitution:
Reagents: Halogens or nucleophiles.
Conditions: Varies depending on the reagent.
Products: Halogenated or substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated or substituted derivatives.
Scientific Research Applications
Chemistry: 3’-iso-Propoxybutyrophenone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, 3’-iso-Propoxybutyrophenone is used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting neurological disorders. Its structural similarity to other butyrophenones suggests it may have pharmacological activity.
Industry: 3’-iso-Propoxybutyrophenone is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-iso-Propoxybutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Comparison with Similar Compounds
Butyrophenone: The parent compound, used as a reference for comparison.
Haloperidol: A well-known butyrophenone derivative used as an antipsychotic drug.
Droperidol: Another butyrophenone derivative with similar pharmacological properties.
Comparison: 3’-iso-Propoxybutyrophenone is unique due to the presence of the iso-propoxy group, which imparts distinct chemical and physical properties. Compared to other butyrophenones, it may exhibit different reactivity and pharmacological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-propan-2-yloxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-6-13(14)11-7-5-8-12(9-11)15-10(2)3/h5,7-10H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPNBMWDDDMLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














